4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride

Descripción general

Descripción

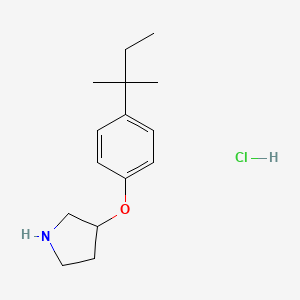

4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound with the formula C₁₅H₂₄ClNO . It is supplied by Matrix Scientific and is classified as an irritant .

Molecular Structure Analysis

The molecular structure of 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride consists of 15 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of the compound is 269.81 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving 4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride are not provided in the searched resources, it is known that piperidine derivatives, including pyrrolidinyl compounds, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación

Synthesis and Material Science Applications

Synthesis and Characterization of Poly(ether imide)s : A study by Liaw, Hsu, & Liaw (2001) demonstrates the synthesis of poly(ether imide)s derived from bulky pendant bis(ether anhydride). These polymers exhibit high solubility, good thermal stability, and potential for various material science applications.

Properties of Organosoluble Polyimides : In research by Huang et al. (2017), a novel aromatic diamine monomer was synthesized, leading to the development of polyimides with high thermal stability and hydrophobicity, relevant for materials engineering.

Electrosynthesis of Polythiophene Derivatives : Zhang, Tang, Liang, & Shi (2006) synthesized polythiophene derivatives showing high thermal stability and solubility, as reported in their study, indicating potential applications in electronics.

Development of Polypyridine Ruthenium(II) Complexes : Bonnet et al. (2003) explored the synthesis of polypyridine ruthenium(II) complexes for potential applications in photochemistry and catalysis, as detailed in their research.

Synthesis of Polyimides with Side-Chains : Lai, Qin, Liu, & Gu (2008) conducted a study on novel polyimides, focusing on the impact of side-chains on their properties, suggesting applications in advanced material design, as seen in their publication.

Chemical Synthesis and Organic Chemistry

Facile O-deallylation of Allyl Ethers : Bailey, England, Mealy, Thongsornkleeb, & Teng (2000) described a method for converting allylic ethers to alcohols or phenols, highlighting an efficient synthetic route relevant in organic chemistry, as reported in their study.

Lanthanide-MOFs as Luminescent Sensors : Zhang, Zhan, Liang, Chen, Liu, Jia, & Hu (2018) developed Ln-MOFs with mixed ligands, showcasing their potential as multi-responsive luminescent sensors, as explored in their research.

Pharmaceutical and Biological Applications

Chemistry and Pharmacology of Nicotinic Acetylcholine Receptor Agonists : Bolchi, Valoti, Gotti, Fasoli, Ruggeri, Fumagalli, Binda, Mucchietto, Sciaccaluga, Budriesi, Fucile, & Pallavicini (2015) explored unichiral analogues of benzodioxane, contributing to the understanding of nicotinic acetylcholine receptor agonists, which could have implications in neuropharmacology, as detailed in their study.

Bioorthogonal Systems in Tumor Therapy : Wang, Wang, Ding, Wang, Zhou, Gao, Huang, Shao, & Liu (2020) established a bioorthogonal chemical system for controlled drug release in tumor therapy, illustrating a novel approach in cancer treatment, as explained in their publication.

Safety and Hazards

Propiedades

IUPAC Name |

3-[4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-4-15(2,3)12-5-7-13(8-6-12)17-14-9-10-16-11-14;/h5-8,14,16H,4,9-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYXJJRNAFFFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Pentyl)phenyl 3-pyrrolidinyl ether hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397551.png)

![3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397552.png)

![2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397553.png)

![3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride](/img/structure/B1397554.png)

![4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397555.png)

![4-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397557.png)

![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397558.png)

![3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397559.png)

![4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397560.png)

![2-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397562.png)

![3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397568.png)

![2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397571.png)

![3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397572.png)

![4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397573.png)